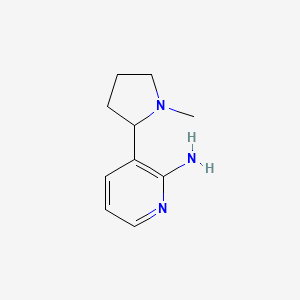

3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(1-methylpyrrolidin-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-13-7-3-5-9(13)8-4-2-6-12-10(8)11/h2,4,6,9H,3,5,7H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQQQYVVFJFUMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=C(N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40954391 | |

| Record name | 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32726-84-4, 6969-91-1 | |

| Record name | Nicotine, 2-amino-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032726844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC68655 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of pyridine derivatives with pyrrolidine derivatives. One common method includes the alkylation of pyridine with 1-methylpyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs .

Análisis De Reacciones Químicas

Types of Reactions

3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Aplicaciones Científicas De Investigación

Scientific Research Applications

3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine has diverse applications in scientific research, detailed as follows:

Pharmacology and Neuropharmacology

This compound shows significant interaction with nicotinic acetylcholine receptors (nAChRs), which are crucial for various central nervous system functions. Its potential therapeutic applications include:

- Nicotine Replacement Therapies : Used in smoking cessation programs due to its ability to mimic nicotine's effects without the harmful components of tobacco .

- Antidepressant Research : Studies have indicated that compounds targeting nAChRs may help treat depression by modulating neurotransmitter release .

Medicinal Chemistry

Research is ongoing to explore its role as a pharmaceutical intermediate. Its unique structure allows it to serve as a building block for synthesizing more complex molecules that may have therapeutic effects.

The compound is being studied for its biological activities, including:

- Binding Affinity Studies : Understanding its interaction with various receptors can lead to insights into developing new drugs targeting neurological disorders .

Case Study 1: Nicotine Vaccines

Research involving 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine has led to the development of anti-nicotine vaccines. These vaccines utilize conjugates of nicotine derivatives with carriers like diphtheria toxoid to elicit immune responses against nicotine in animal models. Results showed significantly higher antibody levels when combined with specific adjuvants .

Case Study 2: Antidepressant Development

In a study examining novel antidepressants targeting nAChRs, compounds similar to 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine were evaluated for their efficacy in treating major depressive disorder. Initial trials indicated promising results, leading to further investigations into dosage and combination therapies .

Mecanismo De Acción

The mechanism of action of 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 3-(1-methylpyrrolidin-2-yl)pyridin-2-amine can be contextualized by comparing it to analogous pyridin-2-amine derivatives. Key comparisons include positional isomers, substituent variations, and stereochemical differences:

Positional Isomers

- 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine (CAS 22790-82-5):

- Shares the same molecular formula (C₁₀H₁₅N₃ ) and weight (177.25 g/mol ) as the target compound but differs in the placement of the pyrrolidine group at position 5 instead of 3 .

- Positional isomerism may influence electronic distribution and binding affinity in biological systems. For instance, the 5-substituted isomer has been cataloged in chemical databases but lacks reported pharmacological studies .

Substituent Variations

- 3-(1H-1,2,3,4-Tetrazol-5-yl)pyridin-2-amine: Replaces the pyrrolidine group with a tetrazole ring (C₆H₆N₆, MW 162.15 g/mol) .

- 3-(Difluoromethyl)pyridin-2-amine (CAS 878804-93-4):

Stereochemical and Connectivity Differences

- N-{[(3R)-Pyrrolidin-3-yl]methyl}pyridin-2-amine :

- (3R)-1-[5-Chloro-6-ethyl-2-(pyrido[2,3-b]pyrazin-7-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrrolidin-3-amine :

Structural and Functional Data Table

Research Implications and Gaps

- Pharmacological Potential: While 3-(1-methylpyrrolidin-2-yl)pyridin-2-amine’s analogs, such as tetrazole and difluoromethyl derivatives, show promise in solubility and binding , the target compound’s biological activity remains underexplored.

- Synthetic Feasibility : The compound’s purity (98%) suggests robust synthetic protocols , but scalability and functionalization (e.g., introducing halogens or chiral centers) require further study.

- Comparative Bioactivity : Future studies should contrast the target compound with its 5-substituted isomer to elucidate position-dependent effects .

Actividad Biológica

3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine, also known as a derivative of nicotine, has garnered attention for its significant biological activities, particularly its interactions with nicotinic acetylcholine receptors (nAChRs). This compound's structure, featuring a pyridine ring substituted with a 1-methylpyrrolidine moiety, positions it as a potential candidate for therapeutic applications in neuropharmacology.

The primary mechanism of action for 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is its role as an agonist at nicotinic acetylcholine receptors. This interaction leads to:

- Increased neurotransmitter release : The compound stimulates the release of neurotransmitters such as dopamine and acetylcholine, which are crucial for cognitive functions and mood regulation.

- Modulation of neuronal excitability : By acting on nAChRs, it enhances synaptic plasticity, potentially benefiting conditions like Alzheimer's disease and other neurodegenerative disorders.

Biological Activities

Research indicates that 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine exhibits several biological activities:

- Neuroprotective Effects :

-

Cognitive Enhancement :

- Its ability to enhance synaptic transmission may lead to improvements in learning and memory processes. This has been investigated in various animal models.

- Potential Therapeutic Applications :

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and unique aspects of 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine compared to related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Nicotine | Pyridine ring with a pyrrolidine group | Strong agonist at nAChRs; addictive properties |

| Anabasine | Similar structure but different substitutions | Less potent than nicotine; potential therapeutic uses |

| Cotinine | Metabolite of nicotine | Lower activity; used as a biomarker for tobacco exposure |

| Varenicline | Partial agonist at nAChRs | Used therapeutically for smoking cessation |

This comparison highlights the distinct pharmacological profiles of these compounds, emphasizing the unique stimulant properties of 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine .

Case Studies and Research Findings

Several studies have explored the biological activity of 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine:

- Neuroprotective Studies :

-

Cognitive Function Tests :

- Animal models treated with 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine showed improved performance in memory tasks compared to control groups. These findings support its potential role in enhancing cognitive functions.

- Therapeutic Potential in Addiction :

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine, and what catalytic systems are optimal?

- Methodological Answer : The synthesis typically involves multi-step reactions, including palladium-catalyzed cross-coupling or copper-mediated amination to introduce the pyrrolidine moiety to the pyridine core. For example, coupling 2-aminopyridine derivatives with 1-methylpyrrolidine precursors under inert atmospheres (e.g., nitrogen) in solvents like DMF or toluene yields the target compound. Catalysts such as Pd(PPh₃)₄ or CuI are often used, with reaction temperatures ranging from 80–120°C . Monitoring reaction progress via TLC and purification via column chromatography ensures high yields (>70%) and purity.

Q. Which analytical techniques are critical for characterizing 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with pyrrolidine protons appearing as multiplet signals (δ 1.5–3.0 ppm) and pyridine aromatic protons as doublets (δ 7.0–8.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using C18 columns and UV detection at 254 nm .

- X-Ray Crystallography : Resolves 3D structure; hydrogen-bonding interactions (e.g., N–H⋯N) and Cl⋯Cl contacts (if halogenated analogs exist) are common .

Advanced Research Questions

Q. How can SHELXL refine the crystal structure of 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine, and what challenges arise during refinement?

- Methodological Answer : SHELXL refines structures using high-resolution data (d-spacing <1.0 Å) by modeling anisotropic displacement parameters and resolving disorders (e.g., pyrrolidine ring conformers). Challenges include:

- Twinning : Addressed via TWIN/BASF commands to partition overlapping reflections .

- Hydrogen Bonding : Use DFIX restraints for N–H⋯N interactions observed in similar pyridin-2-amine derivatives .

- Validation: Check R1/wR2 residuals (<0.05/0.15) and Fo/Fc maps for electron density mismatches .

Q. How can contradictions in biological activity data for derivatives of this compound be resolved across assays?

- Methodological Answer : Contradictions may stem from assay conditions (e.g., pH, solvent) or target specificity. Strategies include:

- Dose-Response Curves : Validate IC50/EC50 values across multiple replicates.

- Structural Modifications : Introduce substituents (e.g., fluorine) to enhance binding affinity, as seen in kinase inhibitors where trifluoroethyl groups improve lipophilicity .

- Targeted Assays : Use SPR (surface plasmon resonance) to quantify binding kinetics directly .

Q. What computational approaches predict the biological activity of 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine analogs?

- Methodological Answer :

- QSAR Modeling : Utilize descriptors like LogP (lipophilicity) and molar refractivity (steric effects). For pyridin-2-amine derivatives, QSAR equations with r² >0.8 highlight the role of electron-withdrawing groups in enhancing antibacterial activity .

- Molecular Docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina; prioritize poses with ΔG < -7 kcal/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.